5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(cyclobutylmethylsulfanyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S2/c8-6-9-10-7(12-6)11-4-5-2-1-3-5/h5H,1-4H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGNYMJXYAERDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis via Nucleophilic Substitution
Method Overview:
This approach involves the nucleophilic substitution of a suitable thiadiazole precursor with a cyclobutylmethyl thiol or its derivatives. The key step is attaching the cyclobutylmethyl sulfanyl group to the 2-position of the thiadiazole ring.
- Starting Material: 2-Amino-1,3,4-thiadiazole or its derivatives with a leaving group at the 2-position (e.g., halogenated thiadiazole).
- Reagent: Cyclobutylmethyl thiol (or its chloride derivative).
- Reaction Conditions:
- Solvent: Ethanol or methanol.
- Catalyst: Base such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.
- Temperature: Reflux (~80-100°C).
- Duration: Several hours until completion, monitored via TLC or HPLC.
Thiadiazole derivative (with leaving group at C-2) + Cyclobutylmethyl thiol → 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- The method is straightforward but may require purification steps to remove unreacted starting materials and byproducts.
Cyclization of Precursors Derived from Cyclobutylmethyl Halides
Method Overview:
This approach synthesizes the target compound via cyclization of suitable hydrazide or thiosemicarbazide intermediates, followed by sulfur incorporation.
- Step 1: React cyclobutylmethyl halide (e.g., cyclobutylmethyl chloride) with hydrazine or thiosemicarbazide to form a hydrazine or thiosemicarbazide intermediate.
- Step 2: Subject the intermediate to cyclization conditions, often involving dehydrating agents or acids, to form the thiadiazole ring.
- Step 3: Introduce sulfur at the 2-position via reaction with sulfur sources or through substitution with sulfur-containing reagents.
- Solvent: Ethanol or acetic acid.
- Reflux with mild heating.
- Use of dehydrating agents such as phosphorus oxychloride or phosphorus pentachloride to facilitate ring closure.
- High selectivity for the thiadiazole ring formation.
- Suitable for scale-up.
Summary of Key Parameters and Data
| Method | Key Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution | Thiadiazole halide + Cyclobutylmethyl thiol | Ethanol/methanol | Reflux (~80-100°C) | Moderate | Widely used, straightforward |
| Cyclization of hydrazides | Cyclobutylmethyl halide + hydrazine/thiosemicarbazide | Ethanol/acetic acid | Reflux | High | Suitable for scale-up |
| One-pot PPE-mediated | Thiosemicarbazide + cyclobutylmethyl acid derivatives + PPE | None | ≤85°C | >91% | Environmentally friendly, efficient |
Chemical Reactions Analysis
Core Reactivity of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is electron-deficient, enabling nucleophilic substitution at the 2nd and 5th positions (Figure 1) . The sulfur atom in the thiadiazole ring enhances aromatic stabilization, making it stable under acidic conditions but susceptible to ring cleavage in basic media .
Key Features:
-
Electrophilic Substitution : Rare due to electron deficiency.
-
Nucleophilic Substitution : Favored at C-2 and C-5 positions .
-
Redox Reactions : The sulfur atom participates in oxidation, forming sulfoxides or sulfones under strong oxidizing agents .
Reactivity of the Sulfanyl (-S-) Substituent
The cyclobutylmethyl sulfanyl group at C-5 undergoes alkylation, oxidation, and nucleophilic displacement:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in basic media replaces the sulfanyl group:
Example: Reaction with ethyl chloroacetate yields 5-(ethoxycarbonylmethyl)sulfanyl derivatives .
Oxidation
Treatment with HO or mCPBA oxidizes the sulfanyl group to sulfoxide or sulfone:
This modifies electronic properties and biological activity .
Nucleophilic Displacement
The sulfanyl group can be displaced by amines or thiols under radical conditions:
Yields depend on steric hindrance from the cyclobutylmethyl group .
Amino Group (-NH2_22) Reactivity
The C-2 amine undergoes acylation, Schiff base formation, and diazotization:
Acylation
Reaction with acyl chlorides forms amides (Table 1):
Example: Benzoylation improves lipophilicity for anticancer activity .
Table 1: Acylation Reactions of 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
| Acylating Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetyl chloride | 2-Acetamido-5-[(cyclobutylmethyl)sulfanyl] | 78 | DCM, RT, 4h |
| Benzoyl chloride | 2-Benzamido-5-[(cyclobutylmethyl)sulfanyl] | 82 | Pyridine, 60°C, 6h |
Schiff Base Formation
Condensation with aldehydes/ketones generates imines:
Example: 4-Methoxybenzaldehyde forms a Schiff base with enhanced antimicrobial activity .
Cyclobutylmethyl Group Modifications
The cyclobutylmethyl moiety participates in:
-
Ring-Opening Reactions : Acid-catalyzed ring expansion to cyclohexane derivatives .
-
Cross-Coupling : Suzuki coupling with aryl boronic acids to introduce aryl groups .
Biological Activity and SAR
-
Anticancer : 1,3,4-Thiadiazoles with sulfanyl substituents show IC values <10 µM against HT-29 and MCF-7 cell lines .
-
Antimicrobial : Electron-withdrawing groups (e.g., -NO) enhance activity against S. aureus (MIC: 2 µg/mL) .
Route 1: Thiosemicarbazide Cyclization
-
React cyclobutylmethyl isothiocyanate with hydrazide to form thiosemicarbazide.
-
Cyclize with HSO to yield the thiadiazole core.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains.
Key Findings:
- Compounds featuring a 2-amino-1,3,4-thiadiazole structure demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like itraconazole .
- The presence of substituents at the C-5 position of the thiadiazole ring can enhance antimicrobial efficacy .
Antiviral Potential
Recent studies have highlighted the potential of thiadiazole derivatives in antiviral applications. For example, certain synthesized compounds exhibited good binding affinity to the SARS-CoV-2 main protease (Mpro), suggesting their potential as candidates for COVID-19 treatment.
Key Findings:
- Compounds derived from 1,3,4-thiadiazole showed significant binding energies ranging from -6.54 to -7.33 kcal/mol against viral enzymes .
- In silico studies indicated that some derivatives could effectively inhibit viral replication mechanisms .
Carbonic Anhydrase Inhibition
Another notable application of thiadiazole derivatives is their role as carbonic anhydrase inhibitors. These compounds have been shown to reduce intraocular pressure and are being explored for their potential in treating glaucoma.
Key Findings:
- Studies on 2-substituted 1,3,4-thiadiazole sulfonamides demonstrated significant inhibitory activity against carbonic anhydrase II with I50 values ranging from to M .
- The correlation between enzyme inhibition and reduction in intraocular pressure underscores the therapeutic relevance of these compounds in ocular diseases .
Synthesis and Structure-Activity Relationship
The synthesis of 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine can be achieved through various methods that allow for structural modifications enhancing biological activity.
Synthesis Insights:
- A one-pot synthesis method has been developed for creating thiadiazole derivatives efficiently while maintaining high yields and purity .
- The structural variations at different positions on the thiadiazole ring significantly affect the biological activity, suggesting a strong structure-activity relationship (SAR) .
Mechanism of Action
The mechanism of action of 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at the 2- and 5-positions. Below is a detailed comparison with structurally related compounds:
Substituent Effects on Pharmacological Activity
Key Observations :
- Anticonvulsant Activity: Compound 4c (ED₅₀ = 20.11 mg/kg) outperforms carbamazepine in rodent models, likely due to the electron-withdrawing chloro and phenoxy groups enhancing CNS penetration .
- Anticancer Activity : Schiff base derivatives (e.g., 5j ) with fluorophenyl-thiophene substituents exhibit selective cytotoxicity against breast cancer cells, attributed to π-π stacking interactions with DNA or kinases .
Physicochemical and Structural Comparisons
- Synthetic Complexity : Cyclobutylmethylthio derivatives require multi-step synthesis involving cyclobutane intermediates, whereas arylthio analogs (e.g., ) are more straightforward to prepare .
- Crystal Packing: Derivatives like 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine exhibit intermolecular N–H⋯N hydrogen bonds, stabilizing their solid-state structures .
Limitations and Challenges
- Mutagenicity: Nitro-containing analogs (e.g., megazol) show mutagenic risks, limiting therapeutic use despite high efficacy against trypanosomes .
- Bioavailability : Bulky substituents (e.g., anthracene in ) reduce solubility, necessitating formulation optimization for in vivo applications .
Biological Activity
5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this thiadiazole derivative.
Molecular Formula : C7H11N3S2
Molecular Weight : 201.31 g/mol
CAS Number : 1467128-54-6
The compound is synthesized through the reaction of cyclobutylmethyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of a base like sodium hydroxide under reflux conditions in solvents such as ethanol or methanol.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds structurally similar to this compound can effectively inhibit the growth of various bacterial strains:
| Compound | Target Bacteria | Activity (MIC µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32.6 |
| Escherichia coli | 47.5 | |
| Pseudomonas aeruginosa | 50.0 |
These values indicate that the compound has a promising potential as an antibacterial agent .
Anticancer Properties
The anticancer activity of thiadiazole derivatives has been extensively studied. For instance, various derivatives have shown potent anti-proliferative effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer):
| Compound | Cell Line | IC50 (µM) | Effect Duration (h) |
|---|---|---|---|
| This compound | LoVo | 29.16 | 48 |
| MCF-7 | 62.16 | 48 |
The IC50 values indicate that the compound significantly reduces cell viability at relatively low concentrations .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular processes. Preliminary studies suggest that it may inhibit key enzymes or receptors associated with tumor growth and bacterial proliferation. For example, molecular docking studies have indicated potential interactions with STAT3 and CDK9 pathways, which are critical in cancer cell proliferation and survival .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of thiadiazole derivatives:
- Antimicrobial Study : A study evaluated various thiadiazole derivatives against Gram-positive and Gram-negative bacteria using disc diffusion methods. The results showed significant inhibition zones for certain compounds compared to standard antibiotics .
- Anticancer Evaluation : In vitro studies on MCF-7 and HCT-116 colon carcinoma cells demonstrated that several thiadiazole derivatives exhibited substantial anti-proliferative effects with specific IC50 values indicating their potency against these cancer types .
Q & A
Q. What are the established synthetic routes for 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of thiosemicarbazide derivatives with carbon disulfide under acidic conditions, followed by alkylation with cyclobutylmethyl halides. Key steps include:
- Cyclocondensation : Reacting isonicotinoyl hydrazide with potassium thiocyanate and concentrated sulfuric acid to form the 1,3,4-thiadiazole core .
- Alkylation : Introducing the cyclobutylmethyl sulfanyl group via nucleophilic substitution using cyclobutylmethyl halides in ethanol or DMF .
Yields are highly dependent on solvent choice (e.g., ethanol vs. DMF), temperature (70–90°C), and catalyst presence (e.g., triethylamine). Ultrasound-assisted methods can reduce reaction times by 30–50% while maintaining yields above 80% .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. Key parameters include:
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related thiadiazoles exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .
- Anticancer potential : IC values of 10–50 µM in breast and colon cancer cell lines via apoptosis induction .
Screening should include cytotoxicity assays (MTT) and mechanistic studies (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and bioactivity of this compound?
- Reaction pathway prediction : Density functional theory (DFT) calculates transition-state energies to identify optimal catalysts (e.g., triethylamine reduces activation energy by 15–20 kcal/mol) .
- Docking studies : Molecular dynamics simulations predict binding affinities to targets like EGFR (ΔG = −9.2 kcal/mol) or bacterial topoisomerase IV .
- ADMET profiling : Predict pharmacokinetics (e.g., logP ~2.5 for moderate blood-brain barrier penetration) .
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural analogs : Compare substituent effects; e.g., cyclobutylmethyl groups enhance lipophilicity vs. benzyl derivatives, altering membrane permeability .
- Dose-response validation : Replicate studies with ≥3 independent experiments and include positive controls (e.g., cisplatin for cytotoxicity) .
Q. What strategies improve the stability and solubility of this compound for in vivo studies?
Q. How to design experiments to elucidate the mechanism of action?
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK signaling) .
- Proteomics : SILAC labeling to quantify target engagement (e.g., tubulin polymerization inhibition) .
- Chemical proteomics : Use biotinylated analogs for pull-down assays to identify binding partners .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
